molecular formula C19H18O4 B1243379 1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione

1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione

Cat. No. B1243379
M. Wt: 310.3 g/mol
InChI Key: AWUBJLRYWHOLFW-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione is a diarylheptanoid.
1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione is a natural product found in Curcuma longa with data available.

Scientific Research Applications

Alzheimer's Disease Research

  • A study found that compounds isolated from Curcuma longa, including 1,7-bis(4-hydroxyphenyl)-1-heptene-3,5-dione, can protect PC12 cells from beta-amyloid insult, which is significant in the context of Alzheimer's disease research (Park & Kim, 2002).

Potential Anti-COVID-19 Application

  • A 2021 study highlighted the potential of 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione as a novel anti-COVID phytochemical. The study recommended further investigation into its potency and toxicity on cell lines and animal models (Ezeorba et al., 2021).

Antitumor and Antioxidant Activities

  • Research on novel Knoevenagel condensates of diarylheptanoids, which include 1,7-bis(4-hydroxyphenyl)-1-heptene-3,5-dione, showed cytotoxicity against colon carcinoma cells and a reduction of multidrug resistance proteins (Rišiaňová et al., 2017).
  • Another study investigated the role of phenolic and enolic hydroxyl groups in curcumin, including 1,7-bis(4-hydroxyphenyl)-1-heptene-3,5-dione, for their antioxidant activities. The phenolic hydroxyl group was found to be the main group for trapping radicals (Feng & Liu, 2009).

properties

Product Name

1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-1-ene-3,5-dione

InChI

InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,20-21H,6,12-13H2/b11-5+

InChI Key

AWUBJLRYWHOLFW-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

synonyms

1,7-bis(4-hydroxyphenyl)-1-heptene-3,5-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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